D-Glutamic acid, N-acetyl-, dimethyl ester
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Overview
Description
D-Glutamic acid, N-acetyl-, dimethyl ester: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group and two methyl ester groups, which modify the properties of the parent amino acid, glutamic acid. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, N-acetyl-, dimethyl ester typically involves the esterification of D-Glutamic acid. One common method is the reaction of D-Glutamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl ester. The acetylation step involves reacting the dimethyl ester with acetic anhydride in the presence of a base, such as pyridine, to introduce the N-acetyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: D-Glutamic acid, N-acetyl-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Acetylation/Deacetylation: The N-acetyl group can be introduced or removed under specific conditions.
Oxidation/Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Acetylation: Acetic anhydride and a base such as pyridine are commonly used.
Oxidation/Reduction: Various oxidizing or reducing agents can be used depending on the desired transformation.
Major Products:
Hydrolysis: Produces D-Glutamic acid and acetic acid.
Acetylation: Results in the formation of N-acetyl derivatives.
Oxidation/Reduction: Can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: D-Glutamic acid, N-acetyl-, dimethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the metabolism and function of glutamic acid derivatives. It can be used in enzyme assays to investigate the activity of enzymes involved in amino acid metabolism.
Medicine: The compound has potential applications in drug development. Its derivatives can be explored for their pharmacological properties, including their ability to modulate neurotransmitter systems.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of D-Glutamic acid, N-acetyl-, dimethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The acetyl and ester groups can influence the compound’s binding affinity and specificity for these enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-Acetylglutamic acid: Similar in structure but lacks the ester groups.
Glutamic acid dimethyl ester: Lacks the N-acetyl group.
L-Glutamic acid, N-acetyl-, dimethyl ester: The L-isomer of the compound.
Uniqueness: D-Glutamic acid, N-acetyl-, dimethyl ester is unique due to the presence of both N-acetyl and dimethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical transformations and its role as a precursor in synthesis further highlight its versatility.
Properties
CAS No. |
114195-62-9 |
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Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
dimethyl (2R)-2-acetamidopentanedioate |
InChI |
InChI=1S/C9H15NO5/c1-6(11)10-7(9(13)15-3)4-5-8(12)14-2/h7H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
KAUXXCKARJMDIG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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